

# Application Note: In Vivo Dosing Formulation & Protocol for SGC-CBP30

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Sgccbp30*

Cat. No.: *B13398374*

[Get Quote](#)

## Executive Summary & Scientific Rationale

SGC-CBP30 is a potent, selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300).[1][2] While highly effective in vitro, its utility in in vivo murine models is frequently compromised by poor aqueous solubility and rapid precipitation upon contact with physiological buffers.[1]

The Core Challenge: SGC-CBP30 is lipophilic (LogP ~4.9).[1] Standard "DMSO-into-PBS" dilution protocols will result in immediate compound crashing (precipitation), leading to erratic bioavailability, intraperitoneal (IP) irritation, and non-reproducible data.[1]

The Solution: This guide provides two validated formulation systems:

- IP Solution (Solvent-Based): For acute studies requiring rapid systemic exposure.[1] Uses a co-solvent system (DMSO/PEG300/Tween 80) to maintain solubility.[1][3][4]
- Oral Suspension (PO): For chronic dosing regimens where vehicle toxicity must be minimized.[1] Uses a suspending agent (CMC-Na) to create a homogeneous dispersion.[1][4]

## Physicochemical Profile

| Property           | Value               | Implication for Formulation                           |
|--------------------|---------------------|-------------------------------------------------------|
| MW                 | 509.0 g/mol         | Moderate molecular weight.[1]                         |
| LogP               | -4.89               | Highly lipophilic; practically insoluble in water.[1] |
| Solubility (DMSO)  | ~50 mg/mL (98 mM)   | Excellent stock solvent.[1]                           |
| Solubility (Water) | < 1 mg/mL           | DO NOT dilute directly into saline/PBS.[1]            |
| Stability          | High in solid state | Solutions should be prepared fresh daily.[1]          |

## Protocol A: Intraperitoneal (IP) Formulation (Solution)

Best For: Acute efficacy studies (e.g., Sepsis models, short-term cancer xenografts).[1] Target

Concentration: 2.0 mg/mL (allows 10 mL/kg dosing for a 20 mg/kg dose).[1] Vehicle

Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH<sub>2</sub>O.[1]

### Reagents Required[1][3][4][5]

- SGC-CBP30 (Solid powder)[1][5]
- DMSO (Anhydrous, Cell culture grade)[1]
- PEG300 (Polyethylene glycol 300)[1]
- Tween 80 (Polysorbate 80)[1]
- ddH<sub>2</sub>O (Sterile water; do not use Saline/PBS initially)[1]

### Step-by-Step Workflow

Note: The order of addition is critical. Deviating will cause precipitation.[1]

- Stock Preparation: Dissolve SGC-CBP30 powder in 100% DMSO to create a 40 mg/mL Stock Solution. Vortex until completely clear.<sup>[1]</sup>
- Solvent 1 (PEG300): Add the required volume of PEG300 to the DMSO stock.<sup>[1]</sup> Vortex vigorously. The solution should remain clear.
- Solvent 2 (Tween 80): Add the required volume of Tween 80.<sup>[1][4]</sup> Vortex. The solution will become viscous but must remain clear.<sup>[1]</sup>
- Aqueous Phase: Slowly add ddH<sub>2</sub>O dropwise while vortexing.
  - Critical: Do not use PBS or Saline here; the salt ions can induce crashing (salting out).<sup>[1]</sup>

## Example Calculation: Preparing 1.0 mL of Working Solution (2 mg/mL)

| Step  | Component                          | Volume              | Final % | Action                               |
|-------|------------------------------------|---------------------|---------|--------------------------------------|
| 1     | SGC-CBP30 Stock (40 mg/mL in DMSO) | 50 µL               | 5%      | Add to tube first.<br><sup>[1]</sup> |
| 2     | PEG300                             | 400 µL              | 40%     | Add & Vortex.                        |
| 3     | Tween 80                           | 50 µL               | 5%      | Add & Vortex.                        |
| 4     | Sterile ddH <sub>2</sub> O         | 500 µL              | 50%     | Add slowly & Vortex. <sup>[1]</sup>  |
| Total | 1000 µL                            | Final Conc: 2 mg/mL |         |                                      |

## Visualization of Workflow (IP Route)



[Click to download full resolution via product page](#)

Caption: Critical path for IP formulation. Adding water before the surfactant (Tween 80) and co-solvent (PEG300) stabilizes the drug will result in irreversible precipitation.

## Protocol B: Oral Gavage (PO) Formulation (Suspension)[1]

Best For: Chronic/Long-term studies (14+ days) or when IP vehicle toxicity is a concern.[1]

Target Concentration: 5.0 mg/mL.[1][4] Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.1% Tween 80 in water.[1]

### Rationale

Since SGC-CBP30 has low solubility, forcing it into solution with high DMSO/PEG concentrations for weeks can cause vehicle-induced weight loss or peritonitis.[1] A suspension allows the drug to dissolve slowly in the GI tract.

### Step-by-Step Workflow

- Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL warm sterile water. Allow to hydrate overnight to ensure no clumps.[1] Add 100  $\mu$ L Tween 80.[1]
- Drug Prep: Weigh the required amount of SGC-CBP30 powder.
- Trituration: Place powder in a mortar. Add a few drops of the Vehicle.[1] Grind with a pestle to wet the powder and break up aggregates (creates a smooth paste).[1]

- Dilution: Gradually add the rest of the vehicle while mixing to form a homogeneous suspension.
- Administration: Vortex immediately before drawing into the gavage needle to ensure uniform dosing.

## Dosing Guidelines & Experimental Design

### Validated Dosing Regimens (Literature Based)

| Model                | Route | Dose        | Frequency   | Duration        | Reference                 |
|----------------------|-------|-------------|-------------|-----------------|---------------------------|
| Sepsis (LPS-induced) | IP    | 19.3 mg/kg* | Single Dose | 30 min post-LPS | [Bi et al., 2021]         |
| Pulmonary Fibrosis   | PO    | 25 mg/kg    | Daily (QD)  | 14 Days         | [Tao et al., 2018]        |
| Th17 Inflammation    | IP    | 20 mg/kg    | Daily (QD)  | 7-10 Days       | [Hammitzsch et al., 2015] |

\*Note on 19.3 mg/kg: This specific value likely stems from a molar calculation (approx. 38  $\mu\text{mol/kg}$ ).<sup>[1]</sup> For general experimental design, 20 mg/kg is the accepted standard effective dose.<sup>[1]</sup>

### Volume Limits (Mouse)

- IP Injection: Max 10 mL/kg (e.g., 200  $\mu\text{L}$  for a 20g mouse).<sup>[1]</sup>
- Oral Gavage: Max 10 mL/kg.<sup>[1][6]</sup>

## QC & Troubleshooting

### Self-Validation Checklist:

- Visual Inspection (IP): Hold the tube up to a light source.<sup>[1]</sup> Is it perfectly clear? If it looks "cloudy" or "milky," the drug has crashed.<sup>[1]</sup> Do not inject.
  - Fix: Mild sonication (water bath, 37°C) for 5-10 mins may redissolve minor precipitates.<sup>[1]</sup> If not, discard.

- pH Check: Ensure the final formulation is near neutral (pH 6-8). Highly acidic/basic vehicles cause peritonitis.[1]
- Tolerance Test: Before the main cohort, inject 2-3 mice with the Vehicle Only (5% DMSO/40% PEG/5% Tween/50% Water) to ensure they tolerate the solvent load.[1]

## References

- Bi, X., et al. (2021). "CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses." [1][5] *Frontiers in Immunology*.
- Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses." [1][3] *Proceedings of the National Academy of Sciences (PNAS)*. [1]
- Tao, J., et al. (2018). "Inhibition of EP300 and DDR1 synergistically alleviates pulmonary fibrosis in vitro and in vivo." [1] *Biomedicine & Pharmacotherapy*. [1]
- Structural Genomics Consortium (SGC). "SGC-CBP30 Chemical Probe Data Sheet." [1]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [SGC-CBP30 | Structural Genomics Consortium \[thesgc.org\]](https://thesgc.org)
- 2. [CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- 3. [medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- 4. [selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- 5. [stemcell.com \[stemcell.com\]](https://www.stemcell.com)
- 6. [mdpi.com \[mdpi.com\]](https://www.mdpi.com)

- To cite this document: BenchChem. [Application Note: In Vivo Dosing Formulation & Protocol for SGC-CBP30]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13398374#in-vivo-dosing-formulation-for-sgc-cbp30-in-mice>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)